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molecular formula C12H14N2O B8476555 4-Cyano-2,3,5,6,7,8-hexahydro-1,7-dimethyl-3-oxoisoquinoline

4-Cyano-2,3,5,6,7,8-hexahydro-1,7-dimethyl-3-oxoisoquinoline

Cat. No. B8476555
M. Wt: 202.25 g/mol
InChI Key: SNUJFLQKGCYBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04639521

Procedure details

The crude product of the step (1) above, 2-acetyl-4-methylcyclohexanone, was dissolved in 35 ml of ethanol. To the resultant solution, there were added 3.36 g of cyanoacetamide and a small amount of piperidine, and the mixture was heated under reflux for 4 hours. Deposited crystals were filtered out and recrystallized from a mixed solvent of methanol and water. There was obtained 4.22 g of 4-cyano-2,3,5,6,7,8-hexahydro-1,7-dimethyl-3-oxoisoquinoline.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.36 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:9][CH:8]([CH3:10])[CH2:7][CH2:6][C:5]1=O)(=O)[CH3:2].[C:12]([CH2:14][C:15]([NH2:17])=[O:16])#[N:13].N1CCCCC1>C(O)C>[C:12]([C:14]1[C:15](=[O:16])[NH:17][C:1]([CH3:2])=[C:4]2[C:5]=1[CH2:6][CH2:7][CH:8]([CH3:10])[CH2:9]2)#[N:13]

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1C(CCC(C1)C)=O
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.36 g
Type
reactant
Smiles
C(#N)CC(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
Deposited crystals were filtered out
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixed solvent of methanol and water

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(NC(=C2CC(CCC12)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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